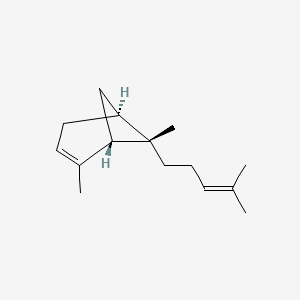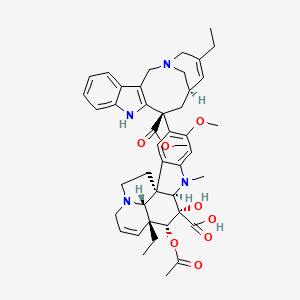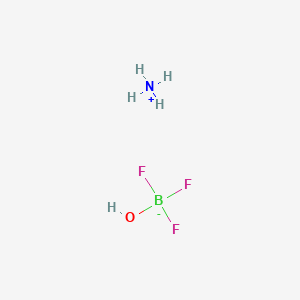
Dihydroergonovine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroergonovine, also known as ergonovine and sold under various brand names, is a medication used to cause contractions of the uterus to treat heavy vaginal bleeding after childbirth . It is a derivative of Ergonovine, an oxytocic, which stimulates contraction of uterine muscle .
Molecular Structure Analysis
The molecular structure of Dihydroergonovine can be analyzed using various techniques. For instance, structural formula editors and 3D model viewers can be used to visualize the molecule . Additionally, X-ray diffraction analysis and other spectroscopic methods can provide detailed structural information .Wissenschaftliche Forschungsanwendungen
Cluster Headache Prophylactic
Methylergonovine maleate, closely related to dihydroergonovine, has been cited for its effectiveness in treating vascular headaches. An uncontrolled pilot study involving 20 episodic cluster headache patients confirmed its efficacy and tolerability as an adjunct cluster headache prophylactic, with a significant reduction in headache frequency and intensity reported by a majority of the participants. This highlights its potential application in headache management beyond its traditional uses (Mueller, Gallagher, & Ciervo, 1997).
Migraine Treatment
Dihydroergotamine has been a staple in migraine treatment for over 40 years, demonstrating effectiveness in both acute attacks and prevention. Its role is particularly emphasized in cases where simple analgesics fail, marking its continued relevance in migraine therapy despite the advent of newer treatments (Scott, 1992).
Parkinson's Disease Therapy
The review of clinical studies on the use of dihydroergocriptine, an ergot derivative like dihydroergonovine, showcases its efficacy in treating Parkinson's disease signs and symptoms. This compound's unique activity profile suggests potential for fewer side effects and equivalent clinical efficacy compared to classical dopamine agonists, offering insights into ergot derivatives' therapeutic versatility (Albanese & Colosimo, 2003).
Obstetrics and Gynaecology
In obstetrics and gynaecology, ergot alkaloids like ergometrine and methylergometrine, derivatives of ergonovine, are recognized for their potent uterotonic effect. They play a critical role in managing the third stage of labour, indicating the continued importance of ergot alkaloids in medical practice despite their vasoconstrictive properties (de Groot et al., 1998).
Acute Migraine Management
Orally inhalable dihydroergotamine (iDHE) represents an innovative approach to migraine treatment, offering the benefits of DHE with fewer systemic effects. This development highlights the ongoing research into ergot derivatives to improve tolerability and patient acceptance in migraine management (Tepper, 2013).
Eigenschaften
CAS-Nummer |
62841-02-5 |
|---|---|
Produktname |
Dihydroergonovine |
Molekularformel |
C₁₉H₂₅N₃O₂ |
Molekulargewicht |
327.42 |
Synonyme |
9,10-Dihydroergometrine; Dihydroergobasine; Dihydroergometrine; _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





